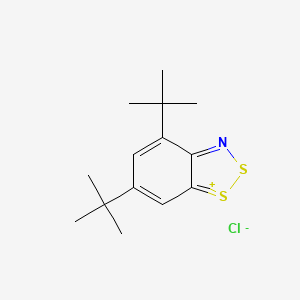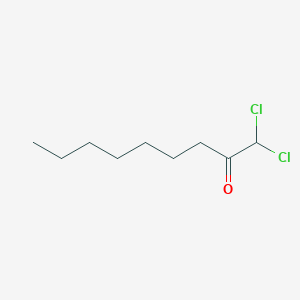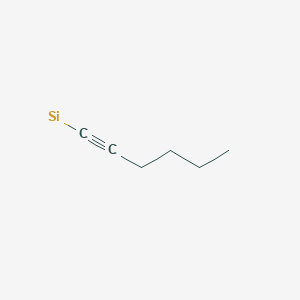
(1-Hexynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hex-1-yn-1-yl)silane is an organosilicon compound with the molecular formula C6H9Si. It features a hexyl group attached to a silicon atom through a triple bond, making it a member of the alkynylsilanes family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Hex-1-yn-1-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of hex-1-yne with a silicon hydride, such as trichlorosilane, in the presence of a catalyst like platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of (Hex-1-yn-1-yl)silane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of homogeneous or heterogeneous catalysts can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(Hex-1-yn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert (Hex-1-yn-1-yl)silane to silanes or silyl ethers using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halides, alkoxides; reactions may require the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes, silyl ethers
Substitution: Various silicon-containing derivatives
Aplicaciones Científicas De Investigación
(Hex-1-yn-1-yl)silane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based materials with unique electronic and optical properties.
Biology and Medicine: (Hex-1-yn-1-yl)silane derivatives are explored for their potential use in drug delivery systems and as bioactive molecules.
Mecanismo De Acción
The mechanism of action of (Hex-1-yn-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive triple bond and silicon atom. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents on the silicon atom and the specific reaction environment .
Comparación Con Compuestos Similares
Similar Compounds
- (Hex-1-yn-1-yl)chlorosilane
- (Hex-1-yn-1-yl)trimethylsilane
- (Hex-1-yn-1-yl)dimethylsilane
Uniqueness
(Hex-1-yn-1-yl)silane is unique due to its specific combination of a hexyl group and a silicon atom connected through a triple bond. This structure imparts distinct reactivity and properties compared to other alkynylsilanes. For example, (Hex-1-yn-1-yl)chlorosilane has a chlorine atom, which makes it more reactive in nucleophilic substitution reactions, while (Hex-1-yn-1-yl)trimethylsilane has three methyl groups, affecting its steric and electronic properties .
Propiedades
Fórmula molecular |
C6H9Si |
|---|---|
Peso molecular |
109.22 g/mol |
InChI |
InChI=1S/C6H9Si/c1-2-3-4-5-6-7/h2-4H2,1H3 |
Clave InChI |
JQKLDSHTTRXQMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#C[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)
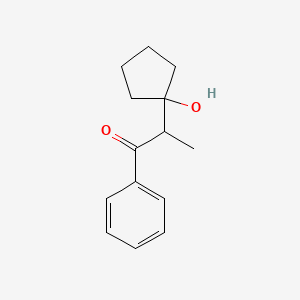
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)
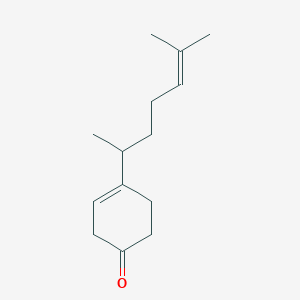
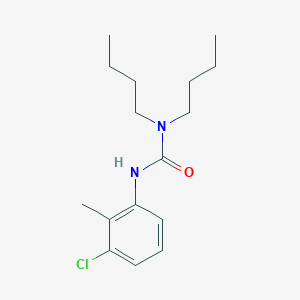
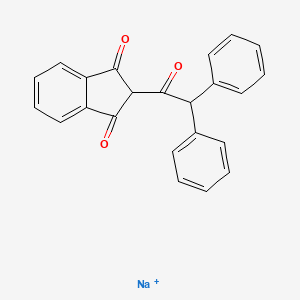
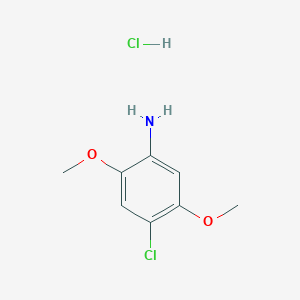
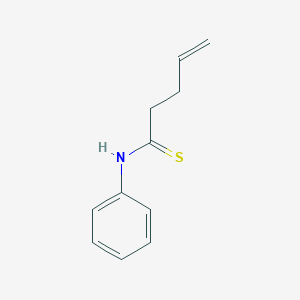
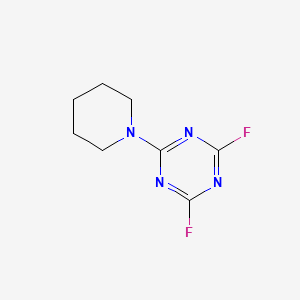
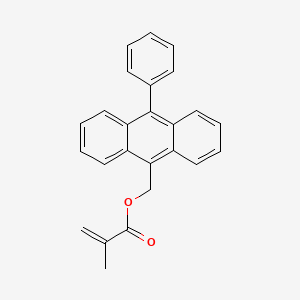
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)
